molecular formula C25H30N4O5S B11447854 1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide

1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B11447854
M. Wt: 498.6 g/mol
InChI Key: FKPIYWXSJKHHNL-UHFFFAOYSA-N
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Description

1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including amino, dimethoxyphenyl, morpholinyl, and pyrano-thieno-pyridine moieties

Preparation Methods

The synthesis of 1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Amino-N-(2,4-dimethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide

InChI

InChI=1S/C25H30N4O5S/c1-25(2)12-15-16(13-34-25)22(29-7-9-33-10-8-29)28-24-19(15)20(26)21(35-24)23(30)27-17-6-5-14(31-3)11-18(17)32-4/h5-6,11H,7-10,12-13,26H2,1-4H3,(H,27,30)

InChI Key

FKPIYWXSJKHHNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=C(C=C(C=C4)OC)OC)N)N5CCOCC5)C

Origin of Product

United States

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